molecular formula C4H4N6 B15158566 (1H-Pyrrol-3-yl)-1H-pentazole CAS No. 652148-68-0

(1H-Pyrrol-3-yl)-1H-pentazole

Cat. No.: B15158566
CAS No.: 652148-68-0
M. Wt: 136.12 g/mol
InChI Key: OVZDWFGEODLWDX-UHFFFAOYSA-N
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Description

(1H-Pyrrol-3-yl)-1H-pentazole is a heterocyclic compound that features a pyrrole ring fused with a pentazole ring Pyrrole is a five-membered aromatic ring containing one nitrogen atom, while pentazole is a five-membered ring composed entirely of nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrol-3-yl)-1H-pentazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyrrole derivatives with azide compounds under controlled temperature and pressure. The reaction conditions often require the use of catalysts to facilitate the formation of the pentazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrol-3-yl)-1H-pentazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atoms in the pentazole ring can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(1H-Pyrrol-3-yl)-1H-pentazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high energy density materials for explosives or propellants.

Mechanism of Action

The mechanism of action of (1H-Pyrrol-3-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A five-membered aromatic ring with one nitrogen atom, known for its biological activities and use in pharmaceuticals.

    Pentazole: A five-membered ring composed entirely of nitrogen atoms, known for its high energy density and potential use in explosives.

Uniqueness

(1H-Pyrrol-3-yl)-1H-pentazole is unique due to its combination of pyrrole and pentazole rings, which imparts distinct chemical and biological properties. This fusion allows the compound to exhibit characteristics of both pyrrole and pentazole, making it a versatile molecule for various applications.

Properties

CAS No.

652148-68-0

Molecular Formula

C4H4N6

Molecular Weight

136.12 g/mol

IUPAC Name

1-(1H-pyrrol-3-yl)pentazole

InChI

InChI=1S/C4H4N6/c1-2-5-3-4(1)10-8-6-7-9-10/h1-3,5H

InChI Key

OVZDWFGEODLWDX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1N2N=NN=N2

Origin of Product

United States

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